molecular formula C13H9FN2OS2 B2747967 7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291486-85-5

7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2747967
CAS No.: 1291486-85-5
M. Wt: 292.35
InChI Key: AFDAYMVJHVQALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C13H9FN2OS2 and its molecular weight is 292.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Several studies have demonstrated the significant antimicrobial and antifungal activities of thieno[3,2-d]pyrimidine derivatives. For instance, Mittal et al. (2011) synthesized substituted tricyclic compounds related to thieno[3,2-d]pyrimidine, which exhibited notable antibacterial and antifungal activities against a range of pathogens (Mittal, Sarode, & Vidyasagar, 2011). Similarly, Tolba et al. (2018) reported the synthesis of new thienopyrimidine derivatives that showed remarkable antimicrobial and anti-inflammatory activities, highlighting the potential of these compounds in combating microbial infections and inflammation (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).

Synthesis and Characterization of Novel Compounds

Research in the field of organic chemistry has focused on the synthesis and characterization of novel thieno[3,2-d]pyrimidine derivatives. Gan et al. (2021) developed a synthetic pathway for phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in many antitumor drugs, demonstrating the versatility of thieno[3,2-d]pyrimidine in medicinal chemistry (Gan, Wu, Zhou, Liao, Zhu, & Zheng, 2021). Another study by Tichy et al. (2017) synthesized thieno-fused 7-deazapurine ribonucleosides with cytostatic and antiviral properties, further expanding the scope of thieno[3,2-d]pyrimidine applications in developing new therapeutic agents (Tichy, Smoleń, Tloušt’ová, Pohl, Oždian, Hejtmánková, Líšková, Gurská, Džubák, Hajdůch, & Hocek, 2017).

Potential in Anticancer Therapy

Thieno[3,2-d]pyrimidine derivatives have also shown promise in anticancer therapy. Hafez and El-Gazzar (2017) evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives, with several compounds exhibiting potent anticancer activity comparable to that of doxorubicin, indicating their potential as effective anticancer agents (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

7-(2-fluorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c1-18-13-15-10-8(6-19-11(10)12(17)16-13)7-4-2-3-5-9(7)14/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDAYMVJHVQALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=O)N1)SC=C2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.